Orthogonal Protection Scheme: A Chemoselective Advantage Over Singly-Protected Analogs
N-alfa-Cbz-O-t-butyl-D-serine incorporates two distinct protecting groups: an acid-stable N-Cbz group and an acid-labile O-tBu ether. This orthogonality provides a quantifiable differentiation in deprotection selectivity. While the O-tBu group is cleaved with ≥95% trifluoroacetic acid (TFA), the N-Cbz group remains intact under these conditions, requiring hydrogenolysis over a palladium catalyst for removal . In contrast, a singly-protected analog like Boc-D-Ser(tBu)-OH (MW: 261.32 g/mol) has both protecting groups (N-Boc and O-tBu) which are labile to acidic conditions, offering no chemoselectivity between the amine and hydroxyl functionalities . This makes N-alfa-Cbz-O-t-butyl-D-serine uniquely suited for synthetic routes requiring selective, staged deprotection steps.
| Evidence Dimension | Deprotection Orthogonality |
|---|---|
| Target Compound Data | N-Cbz (acid-stable, removed by H2/Pd); O-tBu (acid-labile, removed by TFA) |
| Comparator Or Baseline | Boc-D-Ser(tBu)-OH: Both N-Boc and O-tBu are acid-labile |
| Quantified Difference | The target compound offers orthogonal deprotection pathways; the comparator does not. |
| Conditions | Standard peptide deprotection conditions (TFA for tBu/Boc; H2/Pd for Cbz) |
Why This Matters
For procurement, this chemical orthogonality directly enables complex, multi-step peptide synthesis workflows that are impossible with singly-protected or non-orthogonal analogs, justifying its selection over simpler alternatives.
